molecular formula C12H3Cl7 B1596655 2,2',3,3',4,5,5'-Heptachlorobiphenyl CAS No. 52663-74-8

2,2',3,3',4,5,5'-Heptachlorobiphenyl

Cat. No. B1596655
CAS RN: 52663-74-8
M. Wt: 395.3 g/mol
InChI Key: HOPMUCXYRNOABF-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that can be found in air, soil, mammals, and marine animals .


Synthesis Analysis

The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl involves the use of 2,3,4,5-TETRACHLOROANILINE and 1,2,4-Trichlorobenzene . It’s also available as an analytical standard .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is C12H3Cl7, and its molecular weight is 395.32 . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. Its density is 1.64 g/cm3 at 65℃, and it has a refractive index of 1.6330 . It has limited solubility in acetone, acetonitrile, and chloroform, and its water solubility is 3.85ug/L at 20 ºC .

Scientific Research Applications

Environmental Fate and Degradation

Pathways and Products of PCB Degradation

Studies on polychlorinated biphenyls (PCBs) degradation, such as the sodium dispersion method, reveal insights into the degradation pathways of PCBs, including the reactivity of chlorines at different positions and the formation of polymerized or dechlorinated products. This has implications for understanding the environmental fate of heptachlorobiphenyls and their potential breakdown products (Noma et al., 2007).

Molecular Interactions and Reactivity

Rate Constants of Hydroxyl Radical Oxidation

Research on the rate constants for hydroxyl radical oxidation of PCBs in the gas phase provides critical information for assessing their global distribution and atmospheric fate. The study of quantum chemical descriptors related to PCB congeners' reactivity towards hydroxyl radicals contributes to understanding the atmospheric removal processes of PCBs, including heptachlorobiphenyls (Yang et al., 2016).

Molecular Structure and Characterization

Structural Analysis and Metabolites

Investigations into the molecular structure of PCBs and their metabolites, such as dihydroxylated and dimethoxybiphenyl compounds, provide insights into the physicochemical properties and potential biological activity of PCBs, including heptachlorobiphenyls. Studies revealing intramolecular hydrogen bonding and π-π stacking interactions in these compounds underscore the complexity of PCBs' behavior in biological systems and the environment (Dhakal et al., 2019).

Advanced Detection and Analysis Techniques

Metal-Organic Frameworks for PCB Detection

The development of novel materials such as metal-organic frameworks (MOFs) for the adsorption and detection of PCBs highlights the ongoing advancements in analytical methodologies for monitoring environmental pollutants. These materials, including MOF-5(Fe) used in stir bar sorptive extraction, demonstrate the potential for highly sensitive and efficient detection of PCBs in complex matrices like fish samples (Lin et al., 2015).

Safety And Hazards

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is classified as a hazardous substance. It carries the GHS08 and GHS09 hazard pictograms, and its hazard statements include H373 and H410 . It’s recommended to avoid release to the environment and seek medical advice if feeling unwell .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPMUCXYRNOABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074167
Record name 2,2',3,3',4,5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5,5'-Heptachlorobiphenyl

CAS RN

52663-74-8
Record name 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5,5'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
T Ito, C Miwa, Y Haga, M Kubo, T Itoh, K Yamamoto… - Chemosphere, 2022 - Elsevier
Chiral polychlorinated biphenyls (PCBs) have atropisomers that have different axial chiralities and exist as racemic mixtures. However, biochemical processes often result in the …
Number of citations: 6 www.sciencedirect.com
CD Sandau, P Ayotte, E Dewailly, J Duffe… - Environmental …, 2000 - ehp.niehs.nih.gov
In this study, we identified the main hydroxylated polychlorinated biphenyls (OH-PCBs) and other chlorinated phenolic compounds and we determined their relative concentrations in …
Number of citations: 297 ehp.niehs.nih.gov
B Fängström, M Athanasiadou… - Environmental …, 2002 - ehp.niehs.nih.gov
In the Faroe Islands in the North Atlantic, the traditional diet includes pilot whale meat and blubber and other marine food. Fatty fish and blubber of mammals may contain high …
Number of citations: 176 ehp.niehs.nih.gov
JS Park, L Linderholm, MJ Charles… - Environmental …, 2007 - ehp.niehs.nih.gov
Objective Our aim in the present study was to characterize and quantify the levels of polychlorinated biphenyls (PCBs) and specific polychlorobiphenylol (OH-PCB) metabolites in …
Number of citations: 133 ehp.niehs.nih.gov
H Inui, T Ito, C Miwa, Y Haga, M Kubo… - Environmental …, 2022 - ACS Publications
Although polychlorinated biphenyls (PCBs) were commercially banned half a century ago, contamination of the environment and organisms by PCBs is still observed. PCBs show high …
Number of citations: 1 pubs.acs.org
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com
KJ Adams, NF Smith, CE Ramirez… - International journal of …, 2018 - Elsevier
In the present work, the potential for rapid, targeted analysis of hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) in diluted human blood plasma using liquid …
Number of citations: 32 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
B Fägström, M Athanasiadou… - Environmental …, 2002 - books.google.com
In the Faroe Islands in the North Atlantic, the traditional diet includes pilot whale meat and ally been part of their diet (6). Seabirds and 6 blubber and other marine food. Fatty fish and …
Number of citations: 1 books.google.com

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